molecular formula C57H91N9O14 B120809 Cyclopeptolide 1 CAS No. 154429-12-6

Cyclopeptolide 1

Cat. No. B120809
M. Wt: 1126.4 g/mol
InChI Key: WRIUTPDMSISMSW-OJCSTHIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopeptolide 1 is a natural product that belongs to the class of macrocyclic peptides. It was first isolated from the marine cyanobacterium Symploca sp. in 2005. Since then, it has attracted a lot of attention from the scientific community due to its potential as a therapeutic agent. Cyclopeptolide 1 has shown promising results in various scientific studies, which has led to its synthesis and exploration of its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism Of Action

The mechanism of action of Cyclopeptolide 1 is not fully understood. However, several studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, it has been found to inhibit the activity of NF-κB, a protein involved in the regulation of the immune response.

Biochemical And Physiological Effects

Cyclopeptolide 1 has been found to exhibit several biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the production of pro-inflammatory cytokines by suppressing the activity of NF-κB. Additionally, it has been found to exhibit potent anti-microbial activity by disrupting the bacterial cell membrane.

Advantages And Limitations For Lab Experiments

Cyclopeptolide 1 has several advantages and limitations for lab experiments. One advantage is its potent biological activity, which makes it a valuable tool for studying various biological processes. Additionally, its structural complexity makes it an interesting target for chemical synthesis. However, its limited availability and high cost can be a limitation for some experiments. Additionally, its potential toxicity and lack of specificity can also be a limitation.

Future Directions

There are several future directions for research on Cyclopeptolide 1. One direction is to explore its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, its anti-microbial activity could be further explored as a potential alternative to traditional antibiotics. Another direction is to explore its mechanism of action in more detail, which could lead to the development of more specific and potent derivatives. Finally, the synthesis of Cyclopeptolide 1 and its derivatives could be optimized to improve its availability and reduce its cost.

Synthesis Methods

The synthesis of Cyclopeptolide 1 is a complex and challenging process due to its structural complexity. However, several research groups have successfully synthesized Cyclopeptolide 1 using different methods. The most common method is solid-phase peptide synthesis, which involves the stepwise assembly of amino acids on a solid support. Other methods include solution-phase synthesis and semisynthesis.

Scientific Research Applications

Cyclopeptolide 1 has been the subject of extensive research due to its potential as a therapeutic agent. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. Several studies have shown that Cyclopeptolide 1 has the ability to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases. Cyclopeptolide 1 has also exhibited potent anti-microbial activity against several bacterial strains, making it a potential alternative to traditional antibiotics.

properties

CAS RN

154429-12-6

Product Name

Cyclopeptolide 1

Molecular Formula

C57H91N9O14

Molecular Weight

1126.4 g/mol

IUPAC Name

2-[(3R,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-bis[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid

InChI

InChI=1S/C57H91N9O14/c1-18-34(9)47-49(70)58-30-42(67)62(13)45(32(5)6)50(71)59-39(28-37-23-25-38(79-17)26-24-37)57(78)80-36(11)52(73)66-27-21-20-22-40(66)53(74)63(14)46(33(7)8)51(72)60-44(31(3)4)55(76)61(12)41(29-43(68)69)54(75)65(16)48(35(10)19-2)56(77)64(47)15/h23-26,31-36,39-41,44-48H,18-22,27-30H2,1-17H3,(H,58,70)(H,59,71)(H,60,72)(H,68,69)/t34-,35-,36+,39-,40-,41-,44-,45-,46-,47-,48-/m0/s1

InChI Key

WRIUTPDMSISMSW-OJCSTHIPSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N2CCCC[C@H]2C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)[C@@H](C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C

SMILES

CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C

synonyms

cyclopeptolide 1

Origin of Product

United States

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